2-Methoxy-4-methylphenyl chloroformate
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Overview
Description
2-Methoxy-4-methylphenyl chloroformate is an organic compound with the molecular formula C9H9ClO3. It is a member of the chloroformate family, which are esters of chloroformic acid. This compound is used primarily as a reagent in organic synthesis, particularly in the formation of carbamates and carbonates .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-4-methylphenyl chloroformate can be synthesized through the reaction of 2-methoxy-4-methylphenol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of phosgene .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in a controlled environment to ensure safety and efficiency, given the toxic nature of phosgene .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-methylphenyl chloroformate undergoes several types of chemical reactions, including:
Nucleophilic substitution: Reacts with amines to form carbamates.
Esterification: Reacts with alcohols to form carbonates.
Hydrolysis: Reacts with water to form 2-methoxy-4-methylphenol and carbon dioxide.
Common Reagents and Conditions
Amines: For carbamate formation, reactions are typically conducted in the presence of a base to neutralize the hydrochloric acid formed.
Alcohols: For carbonate formation, reactions are also conducted in the presence of a base.
Water: Hydrolysis reactions occur readily in the presence of moisture.
Major Products Formed
Carbamates: Formed from reactions with amines.
Carbonates: Formed from reactions with alcohols.
2-Methoxy-4-methylphenol: Formed from hydrolysis.
Scientific Research Applications
2-Methoxy-4-methylphenyl chloroformate is used in various scientific research applications:
Chemistry: As a reagent for the synthesis of carbamates and carbonates.
Biology: Used in the derivatization of biological molecules for analysis.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-methylphenyl chloroformate involves its reactivity as an electrophile. It reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively. The molecular targets are typically the nucleophilic sites on the reacting molecules, and the pathways involve nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Methyl chloroformate: Similar in structure but lacks the methoxy and methyl groups.
Ethyl chloroformate: Similar but with an ethyl group instead of the methoxy and methyl groups.
Phenyl chloroformate: Similar but with a phenyl group instead of the methoxy and methyl groups.
Uniqueness
2-Methoxy-4-methylphenyl chloroformate is unique due to the presence of both methoxy and methyl groups on the aromatic ring, which can influence its reactivity and the properties of the products formed from its reactions .
Properties
Molecular Formula |
C9H9ClO3 |
---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
(2-methoxy-4-methylphenyl) carbonochloridate |
InChI |
InChI=1S/C9H9ClO3/c1-6-3-4-7(13-9(10)11)8(5-6)12-2/h3-5H,1-2H3 |
InChI Key |
PKYAKNTYAMTBNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)Cl)OC |
Origin of Product |
United States |
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